![molecular formula C17H16ClN3O4S B5544822 N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5544822.png)

N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

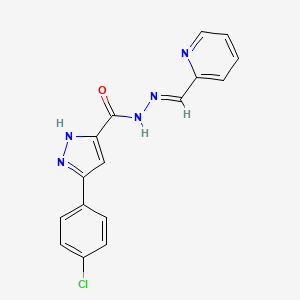

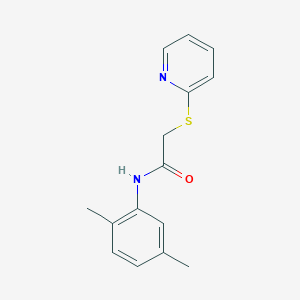

The synthesis of compounds related to N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide involves complex organic reactions, including the formation of methanesulfonanilides and the introduction of chlorophenyl and quinoxalinyl groups. Synthesis techniques may involve palladium-catalyzed reactions, Grignard additions, and modifications of dichlorostyrene precursors for the introduction of the styryl portion, showcasing the intricate procedures required to assemble such molecules (PestiJaan et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been elucidated through crystallographic studies, revealing specific conformational details such as the orientation of N—H bonds relative to chlorophenyl groups and the overall geometry of the methanesulfonamide core. These structures typically exhibit hydrogen bonding leading to dimer formation and exhibit a ribbonlike or chain-like packing in the crystal lattice, indicating strong intermolecular interactions (Gowda et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide can be inferred from related studies, which indicate potential for engaging in diverse chemical reactions. These compounds are capable of participating in hydrogen bonding, which significantly influences their chemical behavior and reactivity patterns. The presence of the methanesulfonyl group and halogenated aryl moieties suggests versatility in nucleophilic substitution reactions and potential for further functionalization (Gowda et al., 2007).

Applications De Recherche Scientifique

Chemical Structure Analysis and Applications

Research into methanesulfonamide derivatives, such as N-(3,4-Dichlorophenyl)methanesulfonamide, reveals detailed structural analyses, which are crucial for understanding their reactivity and potential applications in drug design and material synthesis. The observed hydrogen bonding and molecular packing patterns could inform the design of novel compounds with targeted properties for pharmaceutical or material science applications (Gowda, Foro, & Fuess, 2007).

Catalysis and Chemical Transformations

The catalytic applications of molecular structures involving methanesulfonamide and quinoxaline derivatives are highlighted in studies like the one on methane generation from CO2 using a molecular rhenium catalyst. This research demonstrates the potential of such compounds in catalyzing the reduction of CO2 to valuable products, including methane, which has implications for sustainable energy and chemical manufacturing processes (Nganga et al., 2021).

Molecular Electronics and Photovoltaics

Quinoxaline derivatives are also investigated for their potential in organic electronics and photovoltaic applications, as evidenced by studies on their photovoltaic properties and applications in organic-inorganic photodiode fabrication. These findings suggest avenues for using similar chemical structures in developing advanced materials for solar energy conversion and electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Propriétés

IUPAC Name |

N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O4S/c1-26(24,25)21(14-8-4-2-6-12(14)18)11-17(23)20-10-16(22)19-13-7-3-5-9-15(13)20/h2-9H,10-11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWXMYNXBQRNLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)N1CC(=O)NC2=CC=CC=C21)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide](/img/structure/B5544746.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5544760.png)

![4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide](/img/structure/B5544764.png)

![N-[3-cyano-6-cyclopropyl-4-(2-furyl)-2-pyridinyl]acetamide](/img/structure/B5544766.png)

![N'-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenecarboximidamide](/img/structure/B5544771.png)

![(4aR*,7aS*)-1-(2-ethylbutanoyl)-4-(3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5544787.png)

![2-ethyl-5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5544805.png)

![5-[(2,4-difluorophenoxy)acetyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5544808.png)

![3-[1-(3-chloro-4-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5544811.png)

![4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}benzoic acid](/img/structure/B5544818.png)

![1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5544830.png)

![N-[3-cyano-4-(2-furyl)-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B5544840.png)